molecular formula C17H18F2N2O3S B2580999 3,4-difluoro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide CAS No. 1798037-17-8

3,4-difluoro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2580999
CAS No.: 1798037-17-8
M. Wt: 368.4
InChI Key: NABVXESFMVQXKV-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes difluorobenzene and methoxypyrrolidine moieties connected through a sulfonamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Formation of the difluorobenzene intermediate:

    Synthesis of the methoxypyrrolidine intermediate: This involves the formation of the pyrrolidine ring and subsequent methoxylation.

    Coupling reaction: The final step involves coupling the difluorobenzene and methoxypyrrolidine intermediates through a sulfonamide linkage, typically using reagents like sulfonyl chlorides and amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3,4-difluoro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide: A compound with a similar difluorophenyl structure but different functional groups.

    Indole derivatives: Compounds containing the indole nucleus, which share some structural similarities and biological activities.

Uniqueness

3,4-difluoro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide is unique due to its specific combination of difluorobenzene and methoxypyrrolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,4-difluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O3S/c1-24-14-8-9-21(11-14)13-4-2-12(3-5-13)20-25(22,23)15-6-7-16(18)17(19)10-15/h2-7,10,14,20H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABVXESFMVQXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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